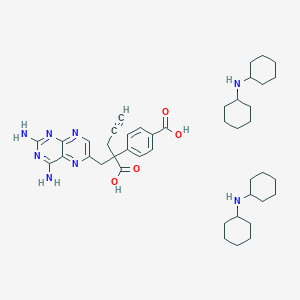![molecular formula C16H14ClN3O3S B2502031 N-(2-Chlorbenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-carboxamid CAS No. 946206-77-5](/img/structure/B2502031.png)
N-(2-Chlorbenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C16H14ClN3O3S and its molecular weight is 363.82. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- STK873321 hat sich als vielversprechender Antitumorwirkstoff gezeigt. Forschungsstudien haben seine Auswirkungen auf Krebszelllinien untersucht, darunter die Hemmung des Zellwachstums und die Induktion der Apoptose. Der Wirkmechanismus der Verbindung beinhaltet die gezielte Ansteuerung spezifischer zellulärer Pfade, wie z. B. der cyclinabhängigen Kinasen (CDK) .
- Die Art der Substituenten am heterocyclischen Ring (elektronensparend oder elektronenziehende) spielt eine entscheidende Rolle bei der Bestimmung seiner Wirksamkeit .
- Einige Derivate haben eine hervorragende Aktivität gegen Krebszelllinien gezeigt, die durch CDK-Hemmung zur Apoptose führt .
- Neben Antitumor- und antimikrobiellen Anwendungen finden Pyrimidine Verwendung in antimalariellen, antiviralen, entzündungshemmenden und anderen therapeutischen Kontexten .
Antitumoraktivität
Struktur-Wirkungs-Beziehung (SAR)
Thiazolopyrimidinderivate
Synthetische Zugänglichkeit und Vielfalt
Metallfreie Synthese
Zusammenfassend lässt sich sagen, dass STK873321 vielversprechend als Antitumor- und antimikrobieller Wirkstoff ist, mit potenziellen Anwendungen in der Wirkstoffentwicklung und der therapeutischen Entwicklung. Seine einzigartige Struktur und seine vielfältigen Aktivitäten machen ihn zu einem spannenden Forschungsgebiet. 🌟
Wirkmechanismus
Target of Action
The primary targets of STK873321 are cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
STK873321, like other pyrimidine-based anti-inflammatory agents, functions by suppressing the activity of COX-1 and COX-2 enzymes . This inhibition reduces the generation of prostaglandin E2 (PGE2), a potent inflammatory mediator . By reducing PGE2 levels, STK873321 can alleviate inflammation and its associated symptoms .
Biochemical Pathways
The action of STK873321 affects the arachidonic acid pathway , which is central to the inflammatory response . By inhibiting COX enzymes, STK873321 prevents the conversion of arachidonic acid to prostaglandins, thereby disrupting this pathway . The downstream effects include a reduction in inflammation and associated symptoms .
Pharmacokinetics
Lipophilic compounds can easily diffuse into cells, which may enhance the compound’s ability to reach its target sites .
Result of Action
The primary result of STK873321’s action is a reduction in inflammation . By inhibiting COX enzymes and reducing PGE2 production, STK873321 can alleviate the symptoms of inflammation, which include pain, swelling, and redness .
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c1-19-14(22)10-7-12(24-15(10)20(2)16(19)23)13(21)18-8-9-5-3-4-6-11(9)17/h3-7H,8H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXZGTQAMQJEAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NCC3=CC=CC=C3Cl)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methanesulfonylbenzamide](/img/structure/B2501949.png)


![methyl 2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2501958.png)


![N-(4-ethylphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2501961.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2501964.png)




